molecular formula C19H28N6O2 B2888275 4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887215-62-5

4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2888275
CAS RN: 887215-62-5
M. Wt: 372.473
InChI Key: AMWOIZSXXYJFMZ-UHFFFAOYSA-N
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Description

“4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione” is a chemical compound with the molecular formula C19H28N6O2 and a molecular weight of 372.473. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione”, involves various synthetic routes . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

Imidazole, the core structure of “4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione”, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions, contributing to their wide range of applications in medicinal chemistry .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, being amphoteric in nature . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Novel Research Strategies of Hydantoin Derivatives

Hydantoin derivatives, including 4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione, represent a significant group of heterocycles in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are valuable in therapeutic and agrochemical applications, as well as in the chemical or enzymatic synthesis of important non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, applicable to free or protected carbonyl compounds, serves as an efficient method for synthesizing hydantoin, highlighting its importance in drug discovery and the development of new organic compounds with potential therapeutic benefits (Shaikh et al., 2023).

Development of Analytical Methods for Drug Determination

The development of specific and sensitive analytical methods for the determination of related drugs in tablet dosage forms showcases another application of hydantoin derivatives in scientific research. Such methodologies, including high-performance thin-layer chromatography (HPTLC), contribute significantly to the quality control and stability assessment of pharmaceuticals, ensuring the efficacy and safety of medications (Rode & Tajne, 2021).

Recyclable Copper Catalyst Systems in Organic Synthesis

Research into recyclable copper catalyst systems for C-N bond forming cross-coupling reactions involves the use of heterocyclic and aliphatic amines, including imidazoles and related compounds. These studies emphasize the importance of developing sustainable and efficient catalytic processes in organic synthesis, potentially reducing the environmental impact of chemical manufacturing (Kantam et al., 2013).

Biological Significance of Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, closely related to the chemical structure of interest, serve as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This characteristic makes them suitable for use as sensing probes in optical sensors, demonstrating the intersection of chemistry and technology in developing novel diagnostic tools and sensors with a range of biological and medicinal applications (Jindal & Kaur, 2021).

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . Given their broad range of chemical and biological properties, there is a great potential for the development of novel drugs that can overcome current public health problems .

properties

IUPAC Name

4,7-dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-4-8-23-14(2)13-25-15-16(20-18(23)25)21(3)19(27)24(17(15)26)12-11-22-9-6-5-7-10-22/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWOIZSXXYJFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16616182

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